Enalapril Acyl Glucuronide
Description
Properties
Molecular Formula |
C₂₆H₃₆N₂O₁₁ |
|---|---|
Molecular Weight |
552.57 |
Synonyms |
(2S,3S,4S,5R,6S)-6-(((S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Ii. Biosynthesis and Formation of Enalapril Acyl Glucuronide
Enzymatic Pathways of Acyl Glucuronidation
The formation of Enalapril (B1671234) Acyl Glucuronide is catalyzed by a superfamily of enzymes located primarily in the endoplasmic reticulum of various tissues, most notably the liver.
The enzymatic reaction is mediated by UDP-glucuronosyltransferases (UGTs). These enzymes are responsible for transferring the glucuronic acid component from an activated co-factor to a substrate molecule. In the case of Enalapril Acyl Glucuronide, a UGT enzyme catalyzes the transfer of glucuronic acid to the carboxyl group of enalaprilat (B1671235). This process, known as glucuronidation, is a major pathway for the metabolism of a wide variety of drugs and endogenous compounds that possess suitable functional groups, including hydroxyls, amines, and carboxylic acids. nih.gov
The UGT superfamily is divided into several families, with the UGT1 and UGT2 families being almost exclusively responsible for the glucuronidation of drugs. criver.com While the precise UGT isoforms that catalyze the formation of this compound have not been definitively identified in publicly available research, the enzymes responsible for the acyl glucuronidation of other drugs with carboxylic acid groups are well-characterized.
Several isoforms from the UGT1A and UGT2B subfamilies are known to be active in drug metabolism in the liver. nih.gov For instance, studies on other carboxyl-containing compounds have shown involvement from isoforms such as UGT1A1, UGT1A3, UGT2B4, and UGT2B7. nih.gov UGT2B7, in particular, is frequently involved in the metabolism of a diverse range of drugs. criver.com Therefore, it is probable that one or more of these hepatic isoforms are involved in the biosynthesis of this compound.
Table 1: Major Human UGT Subfamilies in Drug Metabolism
| Subfamily | Key Isoforms Expressed in Liver | General Substrate Characteristics |
|---|---|---|
| UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 | Bilirubin, steroids, phenols, amines, carboxylic acids |
| UGT2B | UGT2B4, UGT2B7, UGT2B10, UGT2B15, UGT2B17 | Steroids, bile acids, opioids, various drugs with diverse functional groups including carboxylic acids |
Co-factor Requirements for Glucuronidation
The enzymatic activity of UGTs is dependent on the presence of specific co-factors and reagents that facilitate the conjugation reaction.
Uridine Diphosphoglucuronic Acid (UDPGA) is the essential co-substrate for the glucuronidation reaction. It serves as the activated donor of the glucuronic acid moiety that is transferred to the enalaprilat molecule. UDPGA is synthesized in the body from glucose. The UGT enzyme binds both the substrate (enalaprilat) and UDPGA to catalyze the formation of the glucuronide conjugate.
Magnesium Chloride (MgCl₂) is a crucial component frequently used in laboratory (in vitro) studies of glucuronidation. While not a direct co-factor in the enzymatic transfer, it plays an important role by sequestering the reaction co-product, Uridine Diphosphate (UDP). UDP is known to be a competitive inhibitor of the UGT enzyme's binding site for UDPGA. By adding MgCl₂, researchers can minimize this product inhibition, thereby obtaining a more accurate measurement of the enzyme's catalytic activity. xenotech.com
In Vitro Biosynthesis Systems for this compound
The biosynthesis of this compound for research and analytical purposes is typically conducted using in vitro systems that replicate physiological conditions. These systems allow for the controlled study of metabolite formation and the identification of the enzymes involved.
A standard in vitro incubation mixture includes several key components:
Enzyme Source: This is most commonly pooled human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a mixture of UGT isoforms. Alternatively, specific recombinant human UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells) can be used to determine the contribution of individual enzymes. nih.gov
Substrate: The aglycone, which is enalaprilat.
Co-factor: A sufficient concentration of UDPGA is added to drive the reaction.
Additional Reagents: A buffer solution (e.g., Tris-HCl) is used to maintain optimal pH. A membrane-disrupting agent, such as the peptide alamethicin, is often included to permeabilize the microsomal membrane, ensuring that UDPGA can access the active site of the UGT enzymes, which is located within the lumen of the endoplasmic reticulum. xenotech.com Magnesium chloride is also typically included to prevent product inhibition.
The reaction is initiated by adding the substrate and is carried out at a physiological temperature (37°C). The formation of this compound is then monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Table 2: Typical Components of an In Vitro System for this compound Biosynthesis
| Component | Function | Example |
|---|---|---|
| Enzyme Source | Provides the catalytic UGT enzymes. | Human Liver Microsomes (HLMs), Recombinant UGT1A9, Recombinant UGT2B7 |
| Substrate | The molecule to be glucuronidated. | Enalaprilat |
| Co-substrate | Donates the glucuronic acid moiety. | Uridine Diphosphoglucuronic Acid (UDPGA) |
| Buffer | Maintains stable pH for optimal enzyme activity. | Tris-HCl Buffer (pH ~7.4) |
| Activator/Permeabilizer | Exposes the enzyme's active site within the microsomal membrane. | Alamethicin |
| Reagent | Sequesters inhibitory byproduct (UDP). | Magnesium Chloride (MgCl₂) |
Utilization of Human Liver Microsomes (HLM)
Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum obtained from human liver tissue. They are a standard and widely used in vitro tool in drug metabolism studies because they contain a rich complement of drug-metabolizing enzymes, including the UGT superfamily. researchgate.netnih.gov HLM are utilized to investigate the formation of acyl glucuronides from carboxylic acid-containing drugs and to predict their metabolic fate in the human liver. researchgate.netnih.gov
The general procedure for studying the formation of this compound involves incubating enalapril with HLM in a controlled environment. nih.gov The incubation mixture typically contains the following components:
Human Liver Microsomes: As the source of UGT enzymes.
Enalapril: The substrate to be metabolized.
UDP-glucuronic acid (UDPGA): The essential co-factor that donates the glucuronic acid moiety.
Buffer solution: To maintain a physiological pH (typically pH 7.4).
Magnesium chloride (MgCl₂): To optimize UGT enzyme activity.
Alamethicin: A pore-forming peptide used to disrupt the microsomal membrane, ensuring that UDPGA can access the active site of the UGT enzymes located within the lumen of the endoplasmic reticulum. nih.gov
D-saccharolactone: An inhibitor of β-glucuronidase enzymes, which can otherwise hydrolyze the newly formed acyl glucuronide metabolite, preventing its accurate quantification. nih.gov
After incubation at 37°C, the reaction is stopped, and analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and quantify the formation of this compound. researchgate.net By analyzing the rate of formation, researchers can assess the propensity of enalapril to undergo glucuronidation in the liver.
| Component | Typical Concentration/Amount | Purpose |
|---|---|---|
| Human Liver Microsomes (HLM) | 1 mg/mL protein | Source of UGT enzymes |
| Substrate (e.g., Enalapril) | 20 µM | Drug to be metabolized |
| Alamethicin | 50 µg/mL | Membrane permeabilization agent |
| Magnesium Chloride (MgCl₂) | 5 mM | Enzyme cofactor |
| D-saccharolactone | 1 mg/mL | β-glucuronidase inhibitor |
| UDP-glucuronic acid (UDPGA) | 2 mM | Glucuronic acid donor |
| Phosphate Buffer | 0.1 M, pH 7.4 | Maintain physiological pH |
Application of Recombinant UGT Enzymes
While HLM are useful for determining if glucuronidation occurs, they contain a mixture of many UGT isoforms. To identify the specific enzyme(s) responsible for forming this compound, researchers use recombinant UGT enzymes. nih.gov These are individual human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) produced in vitro using cell lines, which allows for the study of each enzyme's activity in isolation. mdpi.com
The human UGT superfamily is divided into families and subfamilies, including UGT1A and UGT2B, which are primarily involved in drug metabolism. researchgate.netxenotech.com Studies on other non-steroidal anti-inflammatory drugs (NSAIDs) and carboxylic acid-containing compounds have shown that isoforms such as UGT1A9 and UGT2B7 are often predominantly involved in the formation of acyl glucuronides. mdpi.com
The experimental setup for reaction phenotyping with recombinant UGTs is similar to that with HLM. Enalapril would be incubated individually with a panel of different UGT isoforms. The formation of this compound is then measured for each reaction. The isoform(s) that produce the metabolite at the highest rate are identified as the primary enzymes responsible for its formation. This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce a specific UGT isoform could alter the metabolism and clearance of enalapril. criver.comebmconsult.com
| UGT Family | Key Isoforms | Common Substrates |
|---|---|---|
| UGT1A | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 | Bilirubin, Estrogens, NSAIDs |
| UGT2B | UGT2B4, UGT2B7, UGT2B15, UGT2B17 | Steroids, Morphine, NSAIDs |
Biosynthetic Preparation Techniques
The in vitro biosynthesis of this compound is not only used for metabolic studies but also for preparing the metabolite as an analytical standard. nih.gov Since acyl glucuronides can be unstable and difficult to synthesize chemically, a common approach is to generate them enzymatically using HLM or specific recombinant UGTs that show high activity towards the parent drug. nih.govnih.gov
The preparation technique involves a scaled-up version of the incubation assays described previously. Larger volumes and quantities of substrate and enzyme are used to produce sufficient amounts of the metabolite for isolation and purification. The incubation conditions are optimized to maximize the yield of the acyl glucuronide. nih.gov
Following incubation, the reaction mixture, which contains the parent drug, the acyl glucuronide, and other components, undergoes a purification process. This often involves techniques like solid-phase extraction (SPE) to remove salts and proteins, followed by preparative high-performance liquid chromatography (HPLC) to isolate the this compound from the remaining parent drug and other byproducts. The purity and identity of the final product are confirmed using analytical methods like LC-MS and nuclear magnetic resonance (NMR) spectroscopy. The purified metabolite can then be used for further studies, such as assessing its chemical reactivity or its potential to form covalent adducts with proteins. nih.gov
Iii. Chemical Stability and Reactivity Mechanisms of Enalapril Acyl Glucuronide
Instability at Physiological pH and Environmental Factors
Enalapril (B1671234) Acyl Glucuronide, like other 1-O-β-acyl glucuronides, is known to be an unstable metabolite, particularly at physiological pH. currentseparations.com This inherent instability is a critical factor in its chemical reactivity and subsequent biological interactions. Acyl glucuronides are generally reactive metabolites that can undergo several degradation pathways, including hydrolysis and intramolecular acyl migration, especially under physiological conditions (pH 7.4). currentseparations.comresearchgate.net While stable under acidic conditions (pH 3-5), their reactivity increases significantly in neutral to basic environments. currentseparations.comresearchgate.net
The degradation of the parent drug, enalapril maleate (B1232345), which provides context for the stability of its ester-like glucuronide conjugate, is influenced by several environmental factors. Studies on enalapril maleate have shown that its degradation is dependent on pH, temperature, and humidity. researchgate.netnih.gov Degradation is more pronounced under hydrolytic conditions, particularly under alkaline stress. scielo.brscielo.br For instance, after 24 hours of hydrolysis in water (neutral pH) and 0.1 N hydrochloric acid (acidic pH), the percentage of enalapril remaining was 95.2% and 80.4%, respectively; however, in 0.1 N sodium hydroxide (B78521) (alkaline pH), only 7.5% remained after 30 minutes. scielo.brscielo.br Temperature also accelerates degradation, with decomposition following first-order kinetics. researchgate.netnih.gov These findings suggest that the stability of Enalapril Acyl Glucuronide is similarly compromised at physiological pH and elevated temperatures.
| Condition | Remaining Enalapril (%) | Time | Reference |
|---|---|---|---|
| 0.1 N Sodium Hydroxide (Alkaline) | 7.5% | 30 minutes | scielo.brscielo.br |
| Water (Neutral) | 95.2% | 24 hours | scielo.brscielo.br |
| 0.1 N Hydrochloric Acid (Acidic) | 80.4% | 24 hours | scielo.brscielo.br |
Acyl Migration and Isomerization Pathways
A primary pathway for the degradation of this compound is through intramolecular acyl migration. currentseparations.comnih.gov This process involves the non-enzymatic transfer of the enalapril acyl group from its initial metabolic position (1-O) to the hydroxyl groups at other positions on the glucuronic acid moiety. currentseparations.comnih.gov This isomerization is a key feature of acyl glucuronide reactivity and is considered a critical step leading to the formation of reactive intermediates. nih.gov
The metabolically formed 1-O-β-acyl glucuronide can undergo intramolecular rearrangement to yield positional isomers. nih.govnih.gov The acyl group migrates from the anomeric C-1 position to the C-2, C-3, and C-4 positions of the glucuronic acid ring, forming the 2-O-, 3-O-, and 4-O-acyl glucuronide isomers. currentseparations.comnih.govnih.gov This migration is a significant degradation pathway, often predominant over hydrolysis due to favorable entropic considerations. nih.gov These resulting isomers are structurally different from the parent 1-O-β conjugate and are not substrates for the β-glucuronidase enzyme. nih.gov The formation of these isomers is a crucial aspect of the compound's chemical behavior under physiological conditions. nih.gov
The stereochemistry of the parent drug can influence the reactivity and stability of its acyl glucuronide metabolites. For some chiral drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), the R- and S-enantiomers exhibit different rates of acyl migration and covalent adduct formation. nih.gov In many cases, the acyl glucuronides of R-diastereomers show greater stability and longer half-lives in buffer solutions. nih.gov While specific studies on the stereochemical aspects of this compound migration are not detailed in the provided sources, the principles observed with other chiral carboxylic acids suggest that the specific stereoconfiguration of enalapril could influence the kinetics and stereoselectivity of the isomerization process.
The kinetics of acyl migration are highly dependent on both pH and temperature. The process is effectively catalyzed at physiological pH (7.4) and proceeds more rapidly under basic conditions. researchgate.net Conversely, acyl glucuronides are relatively more stable under acidic conditions (pH 4-5), where isomerization is slower. researchgate.net The degradation of enalapril itself, which involves hydrolysis and cyclization, is shown to increase with both temperature and the pH of the solution. researchgate.netresearchgate.net This pH-dependent degradation pathway is a characteristic shared by acyl glucuronides, indicating that the rate of formation of the 2-O-, 3-O-, and 4-O-isomers of this compound will be significantly accelerated at the physiological pH of blood and tissues compared to more acidic environments like the stomach.
Covalent Adduct Formation with Biological Macromolecules
The chemical reactivity of this compound and its isomers can lead to the formation of covalent adducts with biological macromolecules, such as proteins. researchgate.netnih.gov This covalent binding is hypothesized to be a potential mechanism underlying toxicities associated with some carboxylic acid-containing drugs. nih.govnih.govrsc.org Adduct formation can occur through two primary mechanisms.
Direct Nucleophilic Displacement: The 1-O-β-acyl glucuronide, acting as an electrophile, can react directly with nucleophilic sites on proteins (e.g., lysine (B10760008) or cysteine residues), leading to acylation of the protein and release of glucuronic acid. researchgate.netresearchgate.net
Reaction via Isomers: The acyl migration to the 2-O, 3-O, and 4-O positions is a critical step that can precede covalent binding. These isomers can undergo further rearrangement to form a reactive aldehyde intermediate via ring-opening of the glucuronic acid moiety. This aldehyde can then react with protein nucleophiles, such as the amine groups of lysine residues, to form a Schiff base, which can then rearrange to a more stable Amadori product, resulting in a glycation adduct. nih.govresearchgate.net
The formation of these covalent adducts has been demonstrated for numerous acyl glucuronides, and they are considered a potential source of adverse drug reactions. nih.govnih.govrsc.org
Glycation Pathways Initiated by Acyl Migration and Amadori Rearrangement
A more complex reaction pathway for this compound involves intramolecular acyl migration, followed by glycation of proteins. The process begins with the migration of the enalapril acyl group from the C-1 hydroxyl of the glucuronic acid to the C-2, C-3, or C-4 hydroxyl groups, forming positional isomers.
Once the acyl group has migrated, the glucuronic acid moiety can undergo a conformational change to its open-chain aldehyde form. This aldehyde can then react with a primary amine, such as the ε-amino group of a lysine residue on a protein, to form a Schiff base (imine). This initial reaction is typically reversible.
However, the Schiff base can then undergo an irreversible rearrangement to form a more stable ketoamine structure, known as an Amadori product. This entire process is termed glycation. The formation of these Amadori products results in the covalent attachment of both the enalapril and the glucuronic acid moiety to the protein.
The key steps in the glycation pathway are:
Acyl Migration: The enalapril acyl group moves from the C-1 position to other hydroxyl groups on the glucuronic acid ring.
Ring Opening: The glucuronic acid ring of the positional isomers opens to expose a reactive aldehyde group.
Schiff Base Formation: The aldehyde reacts with a protein's amino group (e.g., lysine) to form an imine.
Amadori Rearrangement: The Schiff base rearranges to a stable ketoamine (Amadori product).
Notably, the 1-β isomer cannot directly form the open-chain intermediate, and the 2-positional isomers are unable to undergo the Amadori rearrangement. Therefore, migration to the C-3 and C-4 positions is a prerequisite for the completion of this glycation pathway.
Characterization of Protein Adducts (e.g., with albumin)
Human serum albumin (HSA) is a major target for adduction by reactive metabolites like this compound due to its high concentration in plasma and its abundance of nucleophilic residues. The formation of covalent adducts between acyl glucuronides and albumin has been demonstrated for various carboxylic acid drugs.
These adducts can be of two main types, corresponding to the reactivity mechanisms described above:
Acylation Adducts: Resulting from direct transacylation, where only the drug aglycone is attached to the protein.
Glycation Adducts: Formed through acyl migration and Amadori rearrangement, where both the drug and the glucuronic acid moiety are covalently bound to the protein.
Studies with other acyl glucuronides have identified specific lysine residues on albumin as major sites of attachment. For instance, in vitro studies with tolmetin (B1215870) glucuronide identified Lys-195, Lys-199, and Lys-525 as major binding sites on HSA. Similar specificities likely exist for this compound, dictated by the accessibility and reactivity of the lysine residues within the protein's three-dimensional structure.
The characterization of these protein adducts is a complex analytical challenge, often requiring enzymatic digestion of the adducted protein followed by mass spectrometric techniques to identify the modified peptides and pinpoint the exact sites of modification.
Factors Influencing Reactivity and Stability
The reactivity and stability of this compound are not intrinsic properties alone but are significantly influenced by both its chemical structure and the surrounding chemical environment.
Structural Determinants of this compound Reactivity
The structure of the aglycone (the enalapril portion) plays a crucial role in the reactivity of the acyl glucuronide. Steric and electronic factors associated with the aglycone can influence the rate of both acyl migration and hydrolysis.
For instance, increased steric hindrance around the ester linkage can stabilize the acyl glucuronide by slowing the rate of intramolecular rearrangement and nucleophilic attack. The electronic properties of the aglycone, such as the presence of electron-withdrawing or electron-donating groups, can also affect the electrophilicity of the carbonyl carbon and thus its susceptibility to nucleophilic attack.
Kinetic modeling studies on series of structurally related acyl glucuronides have shown a correlation between the rate of degradation of the 1-β anomer and the calculated activation energy for the transacylation reaction. These models suggest that differences in hydrogen bonding and the charge of the carboxylate ion in the glucuronide moiety can explain variations in reactivity.
Role of Buffer Systems and Ionic Strength in In Vitro Studies
The conditions under which the stability and reactivity of this compound are studied in vitro can have a profound impact on the observed results. The composition of the buffer, its pH, and the ionic strength of the medium can all influence reaction rates.
In buffer systems, transacylation (acyl migration) tends to be the dominant reaction pathway, whereas in plasma, hydrolysis to the parent drug is often the major reaction. The pH of the solution is a critical factor, as the balance between transacylation and hydrolysis can change rapidly with shifts in pH. For example, more alkaline conditions can favor hydrolysis.
Iv. Enzymatic Hydrolysis and Deglucuronidation of Enalapril Acyl Glucuronide
Mechanistic Studies of Enzymatic Hydrolysis
Understanding the mechanics of enzymatic hydrolysis, including reaction kinetics and enzyme specificity, is essential for predicting the metabolic fate of enalapril (B1671234) acyl glucuronide.
Detailed kinetic studies specifically on the enzymatic hydrolysis of enalapril acyl glucuronide are not available in the current scientific literature. Such studies would typically involve determining key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) to characterize the affinity of the enzyme for the substrate and its catalytic efficiency. The specificity of the involved esterases would also need to be investigated to understand if other structurally similar acyl glucuronides could act as competitive substrates or inhibitors.
Acyl glucuronides are known to be chemically unstable and can undergo non-enzymatic hydrolysis and intramolecular rearrangement (acyl migration) under physiological conditions (pH 7.4). The rate of this non-enzymatic degradation is dependent on the chemical structure of the aglycone nih.govnih.gov. For enalapril itself, studies have shown it is susceptible to hydrolysis, particularly under alkaline conditions scielo.br. It is plausible that this compound also exhibits chemical instability.
In Vitro Models for Deglucuronidation Research
A variety of in vitro models are available to study the enzymatic hydrolysis of acyl glucuronides. These models are instrumental in identifying the enzymes involved, characterizing the kinetics of the reaction, and assessing the stability of the conjugate.
Commonly used in vitro systems include:
Human Liver Microsomes (HLM): HLM are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of drug-metabolizing enzymes, including esterases. They are a standard tool for studying the phase I and phase II metabolism of drugs and are suitable for investigating the enzymatic hydrolysis of acyl glucuronides researchgate.netnih.govnih.govresearchgate.net.
Recombinant Enzymes: Using purified, recombinant forms of specific esterases (such as ABHD10) allows for the definitive identification of an enzyme's role in the hydrolysis of a particular substrate. This approach is essential for detailed mechanistic and kinetic studies.
While these models are widely used for other acyl glucuronides, specific studies employing these systems to investigate the deglucuronidation of this compound have not been found in the reviewed literature.
Use of Human Liver Microsomes and Tissue Homogenates
Human liver microsomes (HLM) and liver homogenates are standard in vitro tools for investigating the metabolic fate of xenobiotics, including the enzymatic hydrolysis of acyl glucuronides. nih.govresearchgate.net These preparations contain a rich complement of drug-metabolizing enzymes, allowing for the simulation of hepatic metabolism.
Studies on various acyl glucuronides using HLM have demonstrated that their hydrolysis is primarily an enzymatic process. nih.gov The enzymes responsible for this deglucuronidation in the liver include carboxylesterases and β-glucuronidases. researchgate.netbohrium.com By incubating the acyl glucuronide metabolite with HLM, researchers can measure the rate of disappearance of the conjugate and the rate of formation of the parent drug, in this case, enalaprilat (B1671235).
To distinguish the activity of different enzyme classes, specific inhibitors are often used. For instance, D-saccharic acid 1,4-lactone can be used to inhibit β-glucuronidase, while phenylmethylsulfonyl fluoride (B91410) (PMSF) can inhibit esterases. bohrium.com Such studies have revealed that for many nonsteroidal anti-inflammatory drugs (NSAIDs), esterases are the dominant enzymes for acyl glucuronide hydrolysis in human liver microsomes. bohrium.com The rate of this enzymatic hydrolysis in HLM is being investigated as a potential predictor for the risk of idiosyncratic drug toxicity associated with some acyl glucuronides. nih.gov While direct studies on this compound are not detailed in the provided sources, the principles derived from research on other acyl glucuronides in HLM are applicable.
Table 1: Enzymes Involved in Acyl Glucuronide Hydrolysis in Human Liver Preparations
| Enzyme Class | Specific Enzymes (Examples) | Role in Hydrolysis | Inhibitors |
|---|---|---|---|
| Esterases | Carboxylesterases | Cleavage of the ester linkage between the drug and glucuronic acid. researchgate.netbohrium.com | Phenylmethylsulfonyl fluoride (PMSF) bohrium.com |
| β-Glucuronidases | Lysosomal β-glucuronidase | Hydrolysis of the β-O-glycosidic bond. researchgate.netbohrium.com | D-saccharic acid 1,4-lactone (D-SL) bohrium.com |
Application of Recombinant β-Glucuronidases
Recombinant β-glucuronidases are highly purified enzymes used for the specific and efficient hydrolysis of glucuronide conjugates in vitro. sigmaaldrich.com These enzymes are produced using recombinant DNA technology, which ensures high specific activity and eliminates interference from other enzymes, such as esterases, that are present in crude preparations like tissue homogenates. sigmaaldrich.com
In research and analytical settings, recombinant β-glucuronidases (GUS) are routinely employed to cleave glucuronides from various biological samples (e.g., plasma, urine) prior to analysis by methods like HPLC or mass spectrometry. sigmaaldrich.com This enzymatic hydrolysis converts the more polar glucuronide metabolite back to its parent aglycone, facilitating its detection and quantification. The general reaction catalyzed by β-glucuronidase is:
β-D-glucuronoside + H₂O → an alcohol + D-glucuronate sigmaaldrich.com
For this compound, treatment with recombinant β-glucuronidase would specifically hydrolyze the glycosidic bond, releasing enalaprilat. This technique is invaluable for accurately determining the total concentration of the parent drug after administration of enalapril, as it allows for the measurement of both the free drug and the portion conjugated as a glucuronide. The efficiency of these recombinant enzymes allows for rapid and complete hydrolysis, often in under 30 minutes under optimal temperature and pH conditions. sigmaaldrich.com
Impact on Metabolite Fate and Parent Drug Recirculation (Mechanistic Aspects)
The mechanistic pathway for this recirculation involves the following steps:
Enalapril is absorbed and hydrolyzed by esterases, primarily in the liver, to its active form, enalaprilat. nih.govnih.govnih.gov
Enalaprilat undergoes conjugation with glucuronic acid to form this compound.
This polar glucuronide metabolite can be excreted from the liver into the bile and then transported to the intestinal lumen. nih.gov
In the gastrointestinal tract, gut microbiota produce β-glucuronidases that can hydrolyze the acyl glucuronide, converting it back to the active enalaprilat. tno-pharma.com
The regenerated, less polar enalaprilat can then be reabsorbed from the intestine back into the systemic circulation.
This process of biliary excretion of the glucuronide and subsequent reabsorption of the parent drug after intestinal hydrolysis is known as enterohepatic circulation. tno-pharma.com This recirculation can effectively create a reservoir of the active drug, prolonging its half-life and duration of action. nih.gov Studies on perfused rat livers have shown that metabolites formed within the liver can have different clearance patterns than preformed metabolites introduced into the system, highlighting the complexities of intra-organ metabolism and recirculation. nih.gov The cleavage of acyl glucuronides by human esterases can also contribute to the release of the parent compound, further influencing its fate and potential for recirculation. frontiersin.org The instability of acyl glucuronides at physiological pH can also lead to non-enzymatic hydrolysis, releasing the free aglycone. springernature.com
Table 2: Mechanistic Impact of this compound Hydrolysis
| Process | Location | Key Enzymes/Factors | Consequence |
|---|---|---|---|
| Metabolite Excretion | Liver | Efflux Transporters | Secretion of EAG into bile. nih.gov |
| Deglucuronidation | Intestinal Lumen | Bacterial β-glucuronidases tno-pharma.com | Conversion of EAG back to enalaprilat. |
| Reabsorption | Intestine | Uptake Transporters | Re-entry of enalaprilat into systemic circulation. |
| Pharmacokinetic Impact | Systemic | - | Prolonged elimination half-life of enalaprilat. nih.gov |
V. Analytical Methodologies for Enalapril Acyl Glucuronide Research
Chromatographic Separation Techniques
Chromatography is essential for the analysis of enalapril (B1671234) acyl glucuronide, not only to isolate it from other compounds but also to resolve its various isomeric forms. Acyl glucuronides are known to be unstable, undergoing intramolecular acyl migration to form positional isomers, which may have different chemical reactivities. nih.gov Therefore, a robust chromatographic method is critical for accurate assessment.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the direct quantification of acyl glucuronides in biological samples. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality used for enalapril and its metabolites. univ-ovidius.ro These methods provide the necessary resolution to separate the relatively polar glucuronide metabolite from the parent drug, enalapril, and its primary active metabolite, enalaprilat (B1671235). The development of a successful HPLC method hinges on the careful selection of the stationary phase and the optimization of the mobile phase to achieve adequate separation and peak shape.
Ultra-High Performance Liquid Chromatography (UHPLC), a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically less than 2 μm). This results in significantly higher efficiency, resolution, and speed compared to traditional HPLC. While specific UHPLC methods dedicated exclusively to enalapril acyl glucuronide are not extensively detailed in the literature, the technique has been successfully applied to the analysis of the parent drug, enalapril, and its impurities. The inherent advantages of UHPLC, such as reduced analysis time and improved peak capacity, make it an ideal and applicable platform for the complex analytical challenge posed by this compound and its isomers.
A significant analytical challenge in acyl glucuronide research is the propensity for acyl migration, where the acyl group moves from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. researchgate.net This process results in the formation of multiple positional isomers (β-1-O-acyl, α- and β-2-O-acyl, α- and β-3-O-acyl, and α- and β-4-O-acyl isomers). nih.gov
These isomers often exhibit similar fragmentation patterns in mass spectrometry, making their chromatographic separation indispensable for individual quantification. researchgate.net Gradient elution methods are typically required to achieve a complete separation of these isomers from each other and from the parent aglycone. researchgate.net The pH and ionic strength of the mobile phase are critical parameters that significantly influence the resolution and retention times of these positional isomers and their anomers. nih.gov
The choice of stationary phase is crucial for retaining and separating this compound from other sample components. Due to the compound's structure, reversed-phase columns are the industry standard.
C18 (Octadecylsilane): This is the most common stationary phase used for the analysis of enalapril and its related compounds. Columns packed with C18-bonded silica particles effectively retain the moderately nonpolar enalapril molecule and its metabolites through hydrophobic interactions. Various manufacturers offer C18 columns that have been successfully used in published methods.
Hypersil BDS (Base Deactivated Silica): Hypersil BDS, a type of C18 column, is specifically designed to reduce the interaction of basic compounds with residual acidic silanol groups on the silica surface, resulting in improved peak shape and symmetry. This type of column has been explicitly used for the separation of acyl glucuronide isomers, demonstrating its utility in these complex analyses. researchgate.net
Optimizing the mobile phase composition is arguably the most critical step in developing a selective and robust method for this compound. Key parameters include the organic modifier, buffer system, and, most importantly, pH. The pH of the mobile phase directly affects the ionization state of the carboxylic acid groups on both the enalapril structure and the glucuronic acid moiety, thereby influencing retention time, peak shape, and the resolution of isomers. nih.gov
Various mobile phase compositions have been utilized in methods for enalapril and other acyl glucuronides. A common approach involves a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
Below is a table summarizing different mobile phase conditions used in the analysis of enalapril or other acyl glucuronides, illustrating the range of parameters that can be adjusted for method optimization.
| Organic Modifier(s) | Aqueous Buffer System | pH | Target Analyte(s) |
| Acetonitrile | 10 mM Ammonium Acetate with Acetic Acid | Not specified | Acyl Glucuronide Isomers |
| Methanol, Acetonitrile, Water | Phosphoric Acid | 3.5 | Enalapril |
| Methanol, THF | 20 mM Phosphate Buffer with TEA | 2.0 | Enalapril and degradation products |
| Acetonitrile | 0.025 M Phosphate Buffer | 3.0 | Enalapril Maleate (B1232345) |
This table demonstrates the common use of acidic pH to ensure the reproducibility of the chromatography for carboxylic acid-containing compounds. Gradient elution, where the proportion of the organic modifier is increased during the analytical run, is often necessary for resolving the complex mixture of isomers and separating them from the parent drug. researchgate.net
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and selectivity required for the definitive identification and quantification of this compound in complex biological fluids. Triple quadrupole mass spectrometers are frequently used for this purpose.
Quantification is typically performed in the multiple reaction monitoring (MRM) mode. In this mode, the mass spectrometer is set to select the protonated molecule of this compound (the precursor ion) in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, characteristic fragment ion (the product ion) is monitored by the third quadrupole. This process is highly specific and minimizes interference from matrix components.
A characteristic fragmentation pathway for acyl glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the protonated aglycone (enalapril). researchgate.net For example, using positive ionization, the precursor ion [M+H]⁺ for this compound would be selected, and the primary product ion monitored would correspond to the [enalapril+H]⁺ fragment. This specific transition provides a robust basis for quantification. While MS is powerful, it can sometimes be challenging to obtain fragments that reveal the exact site of glucuronidation, reinforcing the need for excellent chromatographic separation of isomers beforehand.
Spectroscopic Characterization
While mass spectrometry is powerful for detection and quantification, it can sometimes be insufficient for definitive structural elucidation, especially for distinguishing between isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance, are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination of metabolites. nih.gov For this compound, NMR is crucial for confirming the site of glucuronidation and determining the stereochemistry of the glycosidic bond.
Structural Confirmation: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations (from 2D NMR experiments like COSY and HMBC), the precise location of the glucuronic acid moiety attached to the carboxyl group of Enalaprilat can be confirmed. researchgate.net
Anomeric Configuration: The anomeric proton (H-1) of the glucuronic acid ring gives a characteristic signal in the ¹H NMR spectrum. The coupling constant (³J) of this proton with the adjacent H-2 proton is diagnostic of the anomeric configuration. A larger coupling constant (typically ~7-8 Hz) is indicative of a β-configuration, which is the form produced by UDP-glucuronosyltransferase enzymes in biological systems. nih.gov
Acyl Migration Studies: ¹H NMR is also a powerful tool for studying the kinetics of acyl migration, a characteristic reaction of acyl glucuronides where the enalaprilat moiety moves from the C-1 position of the glucuronic acid to the C-2, C-3, or C-4 positions. nih.gov By monitoring the disappearance of the signal for the initial 1-O-acyl β-glucuronide and the appearance of new signals for the positional isomers over time, the rate of this rearrangement can be measured. nih.govnih.gov
Sample Preparation Strategies for Research Studies
Effective sample preparation is a critical initial step in the analytical workflow for EAG research. The primary goals are to isolate the analyte from complex biological matrices, minimize degradation, and remove interfering substances.
In vitro systems, such as human liver microsomes, are commonly used to biosynthesize acyl glucuronides for subsequent investigation. A typical procedure for extracting EAG from these incubation mixtures involves several key steps. The enzymatic reaction is initiated by adding cofactors like uridine 5'-diphospho-glucuronic acid (UDPGA) to a buffered solution containing the substrate (Enalapril), and the microsomal proteins. nih.gov
Following incubation at 37°C, the reaction must be promptly terminated or "quenched" to prevent further metabolic activity. This is commonly achieved by adding a cold organic solvent, such as acetonitrile. nih.gov The addition of the solvent serves a dual purpose: it halts enzymatic activity and precipitates the microsomal proteins. Subsequently, the sample is centrifuged at high speed to pellet the precipitated proteins and other cellular debris. The resulting supernatant, which contains the EAG metabolite, is then carefully collected for analysis. nih.gov For further processing, the supernatant may be transferred to clean tubes and stored at very low temperatures, such as -80°C, to ensure stability before analysis. nih.gov In some applications, the extracts are lyophilized (freeze-dried) to concentrate the metabolites before reconstitution in a suitable buffer for analysis. nih.gov
Table 1: Example Protocol for Extraction from In Vitro Microsomal Incubations
| Step | Procedure | Purpose |
| 1. Incubation | Combine human liver microsomes, Enalapril, buffer (e.g., KH2PO4), and necessary cofactors (e.g., MgCl2, UDPGA). Incubate at 37°C. | To facilitate the enzymatic formation of this compound. |
| 2. Quenching | Add cold acetonitrile to the incubation mixture. | To stop the enzymatic reaction and precipitate proteins. nih.gov |
| 3. Centrifugation | Centrifuge the quenched sample (e.g., at 4630 x g for 5 minutes). | To separate the precipitated proteins from the supernatant containing the metabolite. nih.gov |
| 4. Collection | Carefully transfer the supernatant to a clean tube. | To isolate the metabolite-containing solution for analysis or storage. nih.gov |
| 5. Storage | Store the supernatant at -80°C until analysis. | To maintain the stability of the analyte. nih.gov |
Enzymatic hydrolysis is a key technique in the analysis of acyl glucuronides. The enzyme β-glucuronidase is used to selectively cleave the glucuronic acid moiety from the parent drug (aglycone). mdpi.comspringernature.comresearchgate.net This process is fundamental for several reasons.
Firstly, it serves as a confirmation tool. The primary, biosynthesized acyl glucuronide is the 1-O-β isomer, which is a substrate for β-glucuronidase. springernature.comresearchgate.net By incubating a sample with this enzyme, analysts can identify the 1-O-β-acyl glucuronide peak in a chromatogram by observing its disappearance or significant reduction. currentseparations.com Secondly, this technique is crucial for quantification strategies that measure the parent drug as a surrogate for the glucuronide. By hydrolyzing the conjugate, the concentration of the released parent drug can be measured, thereby providing an indirect measure of the original glucuronide concentration. mdpi.com This is particularly useful when a pure analytical standard for the glucuronide metabolite is unavailable. The efficiency of hydrolysis can be influenced by the source of the enzyme (e.g., recombinant vs. from sources like Helix pomatia), temperature, and incubation time. mdpi.com However, it is important to note that for some acyl glucuronides, β-glucuronidase may have a limited effect, and non-enzymatic degradation at physiological pH can be the more dominant process. nih.gov
Acyl glucuronides can be chemically reactive, capable of isomerizing and covalently binding to proteins. admeshop.com To detect and characterize these reactive intermediates, trapping agents are employed in in vitro studies. These agents are nucleophiles that react with the unstable acyl glucuronide to form stable adducts that can be readily detected by mass spectrometry. nih.govadmeshop.com
Glutathione (GSH) is one of the most commonly used trapping agents. admeshop.com It can sequester the reactive acyl glucuronide through a transacylation pathway, forming a stable thioacyl glutathione conjugate. nih.gov The presence of such conjugates can be an indicator of the metabolite's potential reactivity and toxicity risk. nih.govresearchgate.net Another agent, methoxylamine, is used to trap the ring-opened aldehyde form of the glucuronic acid moiety, which can be formed following acyl migration. nih.gov Trapping studies often involve incubating the acyl glucuronide with a high concentration of the trapping agent (e.g., 5 mM GSH) in a buffer at physiological pH and temperature, followed by LC-MS analysis to identify any resulting adducts. nih.gov The formation of these adducts provides insight into the bioactivation pathways of the acyl glucuronide. nih.gov
Table 2: Common Trapping Agents and Their Targets
| Trapping Agent | Target Intermediate | Pathway Investigated |
| Glutathione (GSH) | Reactive acyl group of the glucuronide. | Transacylation. nih.gov |
| Methoxylamine | Ring-opened aldehyde form of glucuronic acid. | Glycation. nih.gov |
| Cysteine | Acyl group (acylation) and glucuronic acid moiety (glycation). | Acylation and Glycation. researchgate.net |
Quantification Approaches
Quantifying EAG and related compounds requires precise and accurate methods. The choice between a fully quantitative or a semi-quantitative approach often depends on the availability of analytical standards and the specific research question.
The gold standard for quantification in analytical chemistry is the use of a calibration curve. Although specific data for this compound curves is not prevalent, the principles are based on established methods for the parent drug, Enalapril, and its active metabolite, Enalaprilat. A calibration curve is generated by preparing a series of standards with known concentrations of the analyte in a matrix that mimics the actual sample (e.g., drug-free plasma). nih.gov These standards are then analyzed using a technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The instrument's response (e.g., peak area) for each standard is plotted against its known concentration. A linear regression analysis is performed on these data points to generate a calibration curve. nih.gov The linearity of the curve, typically assessed by the coefficient of determination (r²), is a critical performance characteristic. An r² value close to 1.0 (e.g., >0.99) indicates a strong linear relationship between concentration and response, which is essential for accurate quantification. omicsonline.orgresearchgate.net For routine analysis, the curve must be linear over the expected concentration range of the unknown samples. nih.gov
Table 3: Example Parameters for Enalapril Calibration Curves from Literature
| Analytical Method | Concentration Range | Linearity (r²) | Source |
| HPLC-UV | 2.5–100 µg/mL | >0.999 | omicsonline.org |
| HPLC | 10–100 µg/mL | 0.9998 | researchgate.net |
| LC-MS/MS | 1–200 ng/mL | Not specified, but stated as linear | nih.gov |
| LC-MS/MS | 1–500 ng/mL | 0.99743 | nih.gov |
| HPLC | 0.5–100 µg/mL | 0.997 | researchgate.net |
In many research scenarios, particularly during early drug discovery, authentic analytical standards for metabolites like EAG are not available. In such cases, semi-quantitative methods are employed to estimate the amount of the metabolite or to compare its formation across different conditions.
One common semi-quantitative approach involves using the peak area ratio of the metabolite to an internal standard, without a specific calibration curve for the metabolite itself. currentseparations.com Another method is to assess the rate of acyl migration, where the disappearance of the initial 1-O-β isomer and the appearance of other isomers are monitored over time. nih.gov The percentage of migration can be used as a surrogate measure of the compound's reactivity. nih.gov Similarly, the relative peak areas of the different acyl glucuronide isomers can be used to assess the extent of isomerization. currentseparations.com While not providing absolute concentrations, these methods are invaluable for ranking compounds based on their metabolic stability and reactivity, which can help in assessing potential toxicity risks. researchgate.netnih.gov
Vi. in Vitro Research Models and Applications for Enalapril Acyl Glucuronide
Metabolic Stability and Reactivity Assays
Assays to determine the metabolic stability and reactivity of acyl glucuronides are crucial due to the inherent chemical instability of the 1-O-β-acyl linkage. These studies help to understand the propensity of the metabolite to undergo reactions such as hydrolysis and acyl migration.
The chemical stability of an acyl glucuronide is often assessed by determining its half-life in physiological buffer systems. These experiments typically involve incubating the acyl glucuronide metabolite in a phosphate buffer at pH 7.4 and 37°C to mimic physiological conditions. springernature.com The disappearance of the initial 1-O-β isomer is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The degradation half-life provides a quantitative measure of the metabolite's reactivity, which has been correlated with the potential for idiosyncratic drug toxicity. nih.gov
| Acyl Glucuronide Compound | Chemical Stability Half-Life (hours) in Buffer (pH 7.4, 37°C) |
|---|---|
| Diclofenac-β-d-glucuronide | 0.537 |
| (R)-Naproxen-β-d-glucuronide | 0.996 |
| (S)-Naproxen-β-d-glucuronide | 1.77 |
| Ibuprofen-β-d-glucuronide (racemic) | 3.67 |
| Clopidogrel-β-d-glucuronide | 5.02 |
| Valproate-β-d-glucuronide | 15.2 |
This table presents data on the chemical stability half-lives of several acyl glucuronides in 100 mM potassium phosphate buffer at pH 7.4 and 37°C, as reported in research on the inhibition of human carboxylesterases.
The kinetics of Enalapril (B1671234) Acyl Glucuronide formation are governed by the activity of UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation is a bi-substrate reaction involving the drug (aglycone) and the cofactor UDP-glucuronic acid (UDPGA). nih.gov In vitro kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max), can be determined using human liver microsomes or recombinant UGT enzymes. nih.gov
The degradation kinetics of acyl glucuronides follow two primary pathways: hydrolysis, which cleaves the ester bond to release the parent drug, and acyl migration, an intramolecular rearrangement forming positional isomers. nih.govliverpool.ac.uk The degradation of the parent drug, enalapril maleate (B1232345), has been shown to follow first-order kinetics, with its stability being highly dependent on pH and temperature. ptfarm.plnih.govnih.gov For instance, studies on enalapril maleate tablets have determined degradation rate constants under various storage conditions. ptfarm.pl
| Condition | Degradation Rate Constant (k) | Time for 10% Degradation (t_0.1) | Half-Life (t_0.5) |
|---|---|---|---|
| Enalapril Maleate in tablets (without final pack) at 293 K, 76.4% RH | 4.525 x 10⁻⁸ s⁻¹ | 269 days | 1773 days |
| Enalapril Maleate in tablets (with final pack) at 293 K, 76.4% RH | 2.224 x 10⁻⁸ s⁻¹ | 548 days | 3607 days |
| Enalapril Maleate substance at 293 K, 76.4% RH | 7.67 x 10⁻⁹ s⁻¹ | 4652 days | 7967 days |
This table illustrates the kinetic parameters for the degradation of the parent compound, enalapril maleate, under different conditions. ptfarm.pl Specific kinetic data for the formation and degradation of its acyl glucuronide metabolite are not extensively documented.
Enzyme Inhibition Studies
In vitro studies are essential to determine if a metabolite can inhibit key drug-metabolizing enzymes, which could lead to drug-drug interactions.
The potential for Enalapril Acyl Glucuronide to inhibit UGT enzymes is an important area of investigation. UGT inhibition assays are typically conducted using a panel of recombinant human UGT enzymes and enzyme-selective probe substrates. creative-bioarray.comcriver.com By incubating the enzymes with a known substrate in the presence and absence of the potential inhibitor (this compound), the concentration required to inhibit enzyme activity by 50% (IC₅₀) can be determined. criver.com This helps assess the risk of the metabolite affecting the clearance of other drugs that are eliminated via glucuronidation. nih.gov Currently, there is a lack of specific published studies investigating the inhibitory effects of this compound on UGT enzyme activity.
Enalapril is a prodrug that requires activation via hydrolysis by carboxylesterases, primarily human carboxylesterase 1 (hCES1), to form its active metabolite, enalaprilat (B1671235). researchgate.net Therefore, inhibition of this enzyme could have significant clinical implications. While the direct inhibitory effect of this compound on carboxylesterases has not been reported, studies on other acyl glucuronides have shown that they can act as inhibitors of these enzymes. Several acyl glucuronides have been found to selectively inhibit hCES1 in a reversible manner.
| Inhibitor (Acyl Glucuronide) | Inhibition Constant (K_i) against hCES1 (µM) |
|---|---|
| Diclofenac-β-d-glucuronide | 4.32 ± 0.47 |
| Clopidogrel-β-d-glucuronide | 24.8 ± 4.2 |
| Ibuprofen-β-d-glucuronide (racemic) | 355 ± 38 |
| (R)-Naproxen-β-d-glucuronide | 468 ± 21 |
| (S)-Naproxen-β-d-glucuronide | 707 ± 64 |
This table shows the selective inhibitory activity of various acyl glucuronides against human carboxylesterase 1 (hCES1). These compounds did not significantly inhibit hCES2. Valproate-β-d-glucuronide did not inhibit either hCES isoform.
Mechanistic Protein Binding Studies
A key toxicological concern with acyl glucuronides is their ability to covalently bind to endogenous proteins, which can potentially trigger immune responses. nih.gov This reactivity is linked to the acyl migration process, where the aglycone shifts its position on the glucuronic acid moiety, exposing a reactive aldehyde that can form an imine (Schiff base) with lysine (B10760008) residues on proteins like human serum albumin (HSA). springernature.comnih.gov
Mechanistic studies have elucidated this process in detail for other acyl glucuronides. For example, research on tolmetin (B1215870) glucuronide demonstrated its covalent binding to multiple lysine residues on HSA. nih.gov In these in vitro studies, the protein-metabolite adducts were digested, and the modified peptides were analyzed by tandem mass spectrometry to identify the specific binding sites (e.g., Lys-195, -199, -525) and confirm that the glucuronic acid moiety was retained in the adduct. nih.gov This confirms that acyl migration followed by imine formation is a plausible mechanism for protein adduct formation. nih.gov While this mechanism is well-established for the acyl glucuronide class, specific mechanistic studies on the covalent binding of this compound to proteins have not been identified in the reviewed literature.
In Vitro Covalent Adduct Formation Assays
Acyl glucuronides are recognized as chemically reactive metabolites capable of forming covalent bonds with endogenous macromolecules, primarily proteins. springernature.comliverpool.ac.uk This reactivity stems from their susceptibility to intramolecular acyl migration. The initial 1-β-O-acyl glucuronide can rearrange at physiological pH to form more stable and electrophilic 2-, 3-, and 4-β-isomers. These isomers can then react with nucleophilic residues on proteins (such as lysine, cysteine, or histidine) through mechanisms like transacylation or the formation of Schiff bases, resulting in a stable, covalent adduct. liverpool.ac.uknih.gov
In vitro assays are crucial for quantifying the potential of an acyl glucuronide to form such adducts. A common methodology involves incubating the biosynthetically or chemically synthesized this compound with a relevant protein source, such as human serum albumin (HSA) or human liver microsomes. acs.org The process allows for the assessment of the compound's propensity to form covalent bonds under controlled conditions. The general steps of such an assay are outlined below.
Table 1: Conceptual Workflow for an In Vitro Covalent Adduct Formation Assay
| Step | Procedure | Rationale |
|---|---|---|
| 1. Incubation | The acyl glucuronide is incubated with a protein source (e.g., HSA, liver microsomes) in a buffer at physiological pH (e.g., 7.4) and temperature (37°C). | To allow for acyl migration and subsequent covalent reaction between the reactive metabolite and nucleophilic sites on the protein. |
| 2. Removal of Unbound Compound | The protein is precipitated using organic solvents (e.g., methanol, acetone) and subjected to repeated washing cycles. | To thoroughly remove any remaining non-covalently bound acyl glucuronide, its isomers, or the parent drug. |
| 3. Hydrolysis of Adduct | The washed protein pellet is treated with a strong base (e.g., NaOH) to hydrolyze the ester linkage of the covalently bound adduct. | To release the parent drug (aglycone) from the protein for quantification. |
| 4. Quantification | The amount of released parent drug is measured using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | The quantity of the released aglycone is directly proportional to the amount of covalent adduct formed during the incubation. |
This type of assay allows researchers to establish a covalent binding index, providing a quantitative measure of reactivity that can be used to compare different compounds or to assess the risk associated with a particular metabolite. springernature.com
Identification of Adducted Proteins (e.g., UGT enzymes, other organelle proteins)
Beyond simply quantifying covalent binding, it is important to identify the specific protein targets of acyl glucuronides, as adduction can lead to functional impairment of the protein and potentially trigger immune responses. nih.govmdpi.com Research on other acyl glucuronides, particularly those of non-steroidal anti-inflammatory drugs (NSAIDs), has shown that they can bind to a wide array of proteins. nih.govmdpi.com
Plasma Proteins : Human serum albumin (HSA) is a primary target for covalent modification in the bloodstream due to its high concentration and the presence of numerous nucleophilic lysine residues. nih.gov Studies with tolmetin acyl glucuronide have used tandem mass spectrometry to identify specific lysine residues (e.g., Lys-199, Lys-525) as major sites of adduction. nih.gov
Organelle Proteins : In vitro studies using liver fractions have demonstrated that NSAID acyl glucuronides form covalent adducts with proteins in various subcellular compartments, including the cytosol, microsomes, and mitochondria. nih.gov
UGT Enzymes : Notably, the UDP-glucuronosyltransferase (UGT) enzymes, which are located in the endoplasmic reticulum and are responsible for synthesizing acyl glucuronides, have themselves been identified as targets for covalent adduction. nih.govmdpi.com This self-adduction could potentially lead to the inactivation or altered function of the metabolizing enzyme.
Identifying the protein targets of this compound would involve more advanced proteomic techniques, such as incubating a radiolabeled or isotopically-labeled version of the metabolite with cellular fractions, followed by protein separation, digestion, and mass spectrometry to pinpoint the modified peptides and amino acid residues.
Table 2: Potential Protein Targets for Acyl Glucuronide Adduction Based on General Research
| Protein/Protein Class | Location | Potential Consequence of Adduction |
|---|---|---|
| Human Serum Albumin (HSA) | Plasma | Formation of neoantigens, potentially leading to immune responses. |
| UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum (Liver) | Inhibition or inactivation of the enzyme, altering drug metabolism. nih.gov |
| Other Microsomal Proteins | Endoplasmic Reticulum (Liver) | Disruption of cellular processes and metabolism. nih.gov |
| Cytosolic & Mitochondrial Proteins | Cytosol & Mitochondria (Liver) | Impairment of cellular energy production and other vital functions. nih.gov |
Stability in Biological Matrices for Research Sample Handling
A critical characteristic of acyl glucuronides, including presumably this compound, is their inherent chemical instability in biological matrices like blood, plasma, and urine at neutral or physiological pH. nih.gov This instability complicates their accurate quantification in pharmacokinetic and metabolism studies. The degradation occurs via two primary pathways:
Hydrolysis : The ester bond linking the glucuronic acid moiety to the drug can be cleaved, regenerating the parent aglycone (enalaprilat). This process leads to an underestimation of the acyl glucuronide concentration and a corresponding overestimation of the parent drug.
Acyl Migration : As previously described, the acyl group can migrate around the glucuronic acid ring, forming positional isomers.
The parent drug, enalapril, is itself known to be susceptible to hydrolysis. scielo.br Its acyl glucuronide metabolite is expected to be even more labile. Studies on other acyl glucuronides, such as zomepirac, have shown that their stability is highly dependent on pH and temperature. nih.gov Degradation is significantly faster at physiological pH (7.4) and body temperature (37°C) than in acidic conditions or at lower temperatures.
To ensure the integrity of research samples and obtain accurate bioanalytical data, specific handling procedures are essential. Immediately after collection, biological samples must be stabilized to halt degradation. Standard procedures include:
Immediate Cooling : Placing samples on ice directly after collection to slow down chemical reactions.
Acidification : Lowering the pH of the matrix (e.g., plasma, urine) to a range of 3-5 by adding a suitable acid or buffer. This acidic environment significantly inhibits both hydrolysis and acyl migration.
Frozen Storage : Storing the stabilized samples at ultra-low temperatures (e.g., -70°C or lower) until analysis.
Table 3: Illustrative Stability of a Representative Acyl Glucuronide (Zomepirac) in Biological Buffers (Note: This data is for Zomepirac Acyl Glucuronide and serves as a general illustration of the stability challenges for this class of compounds.)
| Condition | Matrix | Half-Life (t½) |
|---|---|---|
| pH 7.4, 37°C | Phosphate Buffer | ~0.6 hours |
| pH 7.4, 4°C | Phosphate Buffer | ~10.5 hours |
| pH 5.0, 37°C | Citrate Buffer | ~15 hours |
| pH 5.0, 4°C | Citrate Buffer | ~430 hours |
Data adapted from studies on zomepirac acyl glucuronide to demonstrate the principles of pH and temperature-dependent stability. nih.gov
Vii. Comparative Mechanistic Studies of Enalapril Acyl Glucuronide
Comparison with Other Acyl Glucuronides of Carboxylic Acid-Containing Drugs
The formation of 1-O-acyl-β-d-glucuronide conjugates is a significant metabolic pathway for drugs containing a carboxylic acid group. nih.gov These metabolites have garnered considerable attention because they are often chemically reactive. researchgate.net Unlike many other phase II conjugation products, acyl glucuronides are unstable and can undergo several reactions, including hydrolysis back to the parent drug and intramolecular rearrangement (acyl migration) to form various positional isomers. nih.govresearchgate.netresearchgate.net This reactivity is believed to contribute to the potential for covalent binding with proteins, which may lead to adverse drug reactions. nih.govresearchgate.netnih.gov
The stability of acyl glucuronides varies widely among different carboxylic acid-containing drugs and is a critical factor in their potential reactivity. researchgate.net These conjugates are essentially esters and can decompose through first-order processes like hydrolysis and intramolecular acyl migration. nih.gov The degradation half-life is a composite measure of these reactions and serves as a useful indicator of chemical reactivity. nih.gov
Several factors influence the stability of these metabolites:
Electronic Effects : Electron-withdrawing groups in the acyl portion of the molecule can increase the electrophilicity of the carbonyl carbon, making the glucuronide more susceptible to nucleophilic attack and thus more reactive. acs.org The pKa of the parent carboxylic acid often correlates with the reactivity of its corresponding acyl glucuronide. acs.org
Steric Hindrance : Increased steric bulk around the ester linkage can shield it from hydrolysis and acyl migration, thereby increasing the stability of the acyl glucuronide conjugate. nih.govacs.org
This variability is evident when comparing the degradation half-lives of different acyl glucuronides under physiological conditions (pH 7.4, 37°C). For instance, the acyl glucuronide of diclofenac is among the most reactive, with a degradation half-life of just 0.78 hours. liverpool.ac.uk In contrast, studies classifying drugs by their idiosyncratic drug toxicity (IDT) risk found that acyl glucuronides of drugs in the "safe" category had half-lives of 7.2 hours or longer, while those in the "withdrawn" category had half-lives of 1.7 hours or shorter. nih.gov
Table 1: Comparative Stability of Acyl Glucuronides (AG) in In Vitro Systems
| Acyl Glucuronide (Parent Drug) | In Vitro System | Measured Half-Life (t½) | Associated IDT Risk Category | Reference |
|---|---|---|---|---|
| Diclofenac-AG | 0.1M Phosphate Buffer (pH 7.4) | 0.78 hours | - | liverpool.ac.uk |
| AGs of "Withdrawn" Drugs | Potassium Phosphate Buffer (KPB) | ≤ 1.7 hours | Withdrawn | nih.gov |
| AGs of "Safe" Drugs | Potassium Phosphate Buffer (KPB) | ≥ 7.2 hours | Safe | nih.gov |
In vitro experimental systems are crucial for characterizing the reactivity and stability of acyl glucuronides and for predicting their potential biological consequences. researchgate.netnih.gov The chemical stability of these metabolites, often determined by measuring their half-life in buffer systems, is considered a key indicator of their reactivity. nih.gov
Research has demonstrated a correlation between the in vitro half-lives of acyl glucuronides and the idiosyncratic drug toxicity (IDT) risk associated with the parent drugs. nih.gov One study found that the half-lives measured in a simple potassium phosphate buffer correlated better with IDT risk than those measured in human serum albumin solution or fresh plasma. nih.gov A classification value of 3.6 hours was calculated as a potential threshold in this buffer system to distinguish between safe and withdrawn drugs. nih.gov
In vitro incubations have also confirmed that acyl glucuronides can covalently bind to proteins, particularly human serum albumin (HSA). liverpool.ac.uk This binding can occur through transacylation reactions, primarily involving the chemically reactive 1-β isomer, or through glycation reactions that require the initial acyl migration to other isomers. liverpool.ac.uk While these in vitro experiments clearly demonstrate the potential for acyl glucuronides to modify proteins, the direct translation of these findings to in vivo toxicity remains a complex and debated topic. researchgate.netnih.govliverpool.ac.uk The rapid clearance of many acyl glucuronides in the body may attenuate their potential for protein adduction in vivo. nih.gov Therefore, while in vitro data provides valuable mechanistic insights, predicting clinical outcomes is challenging due to other biological factors like enterohepatic circulation and competing metabolic pathways. nih.gov
Inter-Species Metabolic Comparisons
While the general metabolism of enalapril (B1671234) to its active form, enalaprilat (B1671235), is well-documented across various species, specific comparative research focusing on the formation and disposition of enalapril acyl glucuronide is not extensively detailed in the available literature. nih.gov Pharmacokinetic profiles of enalapril and enalaprilat have been compared in different species, noting that elimination is primarily renal. nih.gov Studies in pediatric patients suggest that the formation of enalaprilat is influenced by age, pointing to the maturation of metabolic functions. frontiersin.org However, detailed inter-species comparisons of the glucuronidation pathways for the enalapril prodrug itself, particularly the acyl glucuronide route, are less clear.
Comparison with Other Enalapril Metabolites
Enalapril, a prodrug, is primarily metabolized by hydrolysis to its active diacid form, enalaprilat. wikipedia.orgnih.gov However, other metabolic pathways, including glucuronidation of both the parent drug and its active metabolite, can occur.
In addition to forming an acyl glucuronide at its carboxylic acid group, enalapril can also undergo conjugation to form Enalapril N-Glucuronide. synzeal.com This metabolite is chemically distinct from the acyl glucuronide. Its full chemical name is N-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-L-proline. synzeal.com In this conjugate, the glucuronic acid moiety is attached to a nitrogen atom within the enalapril structure, forming a more stable N-glucuronide bond compared to the ester linkage of the acyl glucuronide. Detailed studies on the specific enzymes responsible for its formation and its subsequent metabolic fate and excretion are limited in the reviewed literature.
Enalaprilat is the pharmacologically active metabolite of enalapril and is responsible for the drug's therapeutic effects as an ACE inhibitor. wikipedia.orgdrugbank.comguidetopharmacology.org Like its parent prodrug, enalaprilat possesses a free carboxylic acid group, making it a substrate for glucuronidation. The resulting metabolite would be Enalaprilat Acyl Glucuronide.
Enalaprilat itself is primarily eliminated from the body through renal excretion, with over 90% of a dose recovered in the urine as an unchanged drug. nih.govdrugbank.com This suggests that direct renal clearance is the predominant elimination pathway for the active moiety. While the formation of Enalaprilat Acyl Glucuronide is chemically plausible, its role as a major metabolic pathway appears to be minor compared to the direct excretion of enalaprilat. This contrasts with this compound, which is a metabolite of the inactive prodrug.
Viii. Advanced Structural and Computational Investigations of Enalapril Acyl Glucuronide
Detailed Structural Characterization Methods
The precise elucidation of the three-dimensional structure of Enalapril (B1671234) Acyl Glucuronide is fundamental to understanding its chemical properties and biological interactions. This involves not only determining the connectivity of atoms but also their specific spatial arrangement, including the stereochemistry at chiral centers.
Confirmation of Anomeric Configuration (e.g., β-configuration)
Key NMR parameters used for this determination include the coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton (H-2) of the glucuronic acid ring. A large coupling constant, typically in the range of 7-8 Hz, is characteristic of a trans-diaxial relationship between these two protons, which is indicative of the β-anomeric configuration. In contrast, a smaller coupling constant (around 3-4 Hz) would suggest a cis relationship, corresponding to the α-anomer.
While specific studies detailing the NMR characterization of Enalapril Acyl Glucuronide are not prevalent in the public domain, the established methodologies for other acyl glucuronides provide a clear framework for this confirmation. For instance, chemo-enzymatic synthesis methods are designed to have complete specificity for the β-configuration, and subsequent NMR analysis confirms the stereochemistry. nih.gov
Table 1: Typical ¹H NMR Parameters for Anomeric Configuration Determination of Acyl Glucuronides
| Anomeric Configuration | H-1 Chemical Shift (ppm) | J (H-1, H-2) Coupling Constant (Hz) | Dihedral Angle (H-1-C-1-C-2-H-2) |
| β-anomer | ~5.8 | ~7-8 | ~180° (trans-diaxial) |
| α-anomer | ~6.3 | ~3-4 | ~60° (cis) |
Diastereomeric Characterization
Enalapril itself is a chiral molecule, and its administration as a prodrug leads to the formation of the active metabolite enalaprilat (B1671235), which also possesses stereocenters. Consequently, the glucuronidation of enalaprilat results in the formation of diastereomers of this compound. The characterization and separation of these diastereomers are crucial as they can exhibit different pharmacokinetic and pharmacodynamic properties, as well as varying rates of acyl migration and reactivity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of these diastereomers. mdpi.com The use of chiral stationary phases or the derivatization of the diastereomers with a chiral reagent can facilitate their resolution. Once separated, each diastereomer can be individually characterized using techniques such as NMR and mass spectrometry to confirm its structure and stereochemistry.
The intrinsic degradation rates of diastereomeric acyl glucuronides can differ significantly. For example, studies on other 2-arylpropanoic acid-class NSAIDs have shown that the degradation rate constant of one stereoisomer can be approximately twice that of the other under physiological conditions. nih.gov This highlights the importance of characterizing the individual diastereomers of this compound to fully understand their stability and potential for covalent binding to proteins.
In Silico Modeling and Prediction
Computational chemistry and molecular modeling have emerged as indispensable tools in drug metabolism and toxicology research. These in silico approaches allow for the prediction of the properties and behavior of metabolites like this compound, providing valuable insights that can guide further experimental studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property, such as chemical reactivity. For acyl glucuronides, QSAR models can be developed to predict their reactivity, which is often associated with their potential for toxicity. nih.gov The reactivity of acyl glucuronides is primarily governed by their susceptibility to hydrolysis and acyl migration. springernature.com
The development of a QSAR model for this compound reactivity would involve compiling a dataset of structurally related acyl glucuronides with experimentally determined reactivity data (e.g., half-lives for degradation). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological parameters.
Statistical methods such as multiple linear regression or partial least squares would be employed to build a mathematical equation that correlates the molecular descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of this compound and to understand the key structural features that influence its stability. In silico prediction of acyl glucuronide reactivity is a cost-effective and time-efficient approach that can be applied in the early stages of drug development to assess potential liabilities. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for Structural Feature Identification
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to identify the key structural features of a molecule that are important for its interaction with a biological target or for a particular property. nih.gov These methods can be applied to a series of acyl glucuronides to understand the structural determinants of their reactivity.
In a CoMFA or CoMSIA study of this compound, a set of structurally aligned molecules would be placed in a 3D grid. For each molecule, the steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated at each grid point. Statistical analysis is then used to identify the regions in 3D space where variations in these fields are correlated with changes in reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov MD simulations can provide detailed insights into the conformational flexibility of this compound and its potential interactions with biological macromolecules, such as proteins.
An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules with appropriate ions) and then calculating the forces between all atoms and their subsequent movements over a period of time. This allows for the exploration of the different conformations that the molecule can adopt and the transitions between them.
Furthermore, MD simulations can be used to model the binding of this compound to proteins, such as human serum albumin, which is a known target for covalent modification by reactive acyl glucuronides. By simulating the interaction between the metabolite and the protein, it is possible to identify potential binding sites and to understand the nature of the intermolecular forces that govern the binding process. This information is crucial for assessing the potential for this compound to form protein adducts, which is a key event in the initiation of certain types of toxicity.
Structural Basis of Enzyme-Substrate/Inhibitor Interactions
The interaction of this compound with enzymes is governed by its unique structural composition, which includes the enalapril aglycone linked to a glucuronic acid moiety. This structure dictates the nature of its binding, whether as a substrate for enzymatic cleavage or as a reactive species capable of covalent modification.
Direct kinetic ligand binding studies detailing the affinity (e.g., K_m or K_i values) of this compound for specific UGT or esterase isoforms are not extensively documented in publicly available literature. However, significant insights can be drawn from research on other acyl glucuronides, particularly those derived from nonsteroidal anti-inflammatory drugs (NSAIDs), which serve as a well-established proxy for this class of metabolites.
The primary interaction documented for acyl glucuronides with proteins is not reversible binding but rather irreversible covalent adduction. Studies have shown that acyl glucuronides of drugs like diclofenac and ketoprofen form covalent bonds with the very UGT enzymes that catalyze their formation, specifically isoforms UGT1A9 and UGT2B7 nih.gov. This suggests that the metabolite, once formed, can act as an irreversible inhibitor or modifier of its parent enzyme. The mechanism involves the electrophilic ester carbonyl of the glucuronide being attacked by nucleophilic amino acid residues on the protein nih.govresearchgate.net.
Furthermore, esterases are known to interact with acyl glucuronides as substrates, catalyzing their hydrolysis back to the parent aglycone, enalaprilat in this case liverpool.ac.uk. This hydrolytic interaction is a crucial pathway for the clearance of the reactive glucuronide metabolite. The binding in this context is that of a substrate positioning within the enzyme's active site for catalysis.
The table below summarizes the types of interactions observed for representative acyl glucuronides with enzymes, which can be extrapolated to infer the potential behavior of this compound.
| Compound Class | Interacting Protein | Type of Interaction | Key Finding | Reference |
| NSAID Acyl Glucuronides | UGT1A9, UGT2B7 | Covalent Adduction | Metabolites covalently bind to the enzymes that catalyze their formation. | nih.gov |
| NSAID Acyl Glucuronides | Human Serum Albumin (HSA) | Covalent Adduction | Acyl glucuronides react with nucleophilic residues (e.g., lysine) on plasma proteins. | liverpool.ac.uknih.gov |
| General Acyl Glucuronides | Esterases | Substrate Binding / Hydrolysis | Esterases recognize and cleave the ester bond, releasing the parent drug. | liverpool.ac.uk |
| Diflunisal Acyl Glucuronide | Bladder Tissue Proteins | Covalent Adduction | Demonstrates covalent binding to tissue proteins in vivo. | nih.gov |
These studies collectively indicate that this compound likely engages with UGTs and other proteins primarily through covalent modification, while its interaction with esterases is characterized by substrate binding leading to hydrolysis.
As of now, there are no reported successful co-crystallization studies of this compound, or indeed any acyl glucuronide, with target enzymes like UGTs or esterases. The execution of such studies faces significant technical hurdles stemming from the inherent chemical properties of these metabolites.
The primary challenges include:
Chemical Instability : Acyl glucuronides are labile and prone to spontaneous, non-enzymatic hydrolysis back to the parent compound, especially at physiological pH springernature.comclinpgx.org.
Intramolecular Rearrangement : These metabolites undergo rapid intramolecular acyl migration, where the acyl group moves from the C-1 position of the glucuronic acid to the C-2, C-3, and C-4 hydroxyl groups springernature.comclinpgx.org. This process results in a heterogeneous mixture of positional isomers, making it exceedingly difficult to obtain the uniform, stable protein-ligand complex required for crystallization.
Reactivity : The propensity of acyl glucuronides to form covalent adducts with proteins means that instead of a stable, non-covalent complex, a permanently modified and potentially denatured protein is formed, which is generally unsuitable for crystallization nih.govresearchgate.net.
If these challenges could be overcome, co-crystallization would provide invaluable, high-resolution data. It would reveal the precise three-dimensional orientation of the acyl glucuronide within the enzyme's active site, identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and catalytic contacts with the substrate. This information would offer a definitive structural blueprint for understanding the mechanisms of glucuronide formation, hydrolysis, and protein acylation.
The molecular interactions of this compound are dictated by the distinct chemical features of its constituent parts: the enalapril backbone and the glucuronic acid conjugate. Analysis of these features allows for the prediction of its binding behavior.
Key structural elements of the enalapril moiety , based on its known interactions with the angiotensin-converting enzyme (ACE), include:
Phenylpropyl Group : A significant hydrophobic region that can engage in van der Waals interactions within protein binding pockets.
Amide Linkages : These provide hydrogen bond donor (N-H) and acceptor (C=O) sites, crucial for specific recognition and orientation.
Terminal Carboxylate Group (on Enalaprilat) : In the active form, this group is critical for coordinating with the zinc ion in the ACE active site. While this group is esterified in the glucuronide, its precursor role highlights the importance of this region of the molecule nih.gov.
Key structural elements of the glucuronic acid moiety :
Hydroxyl Groups : Multiple -OH groups serve as both hydrogen bond donors and acceptors, significantly increasing the molecule's polarity and capacity for aqueous solvation and interaction with polar residues.
Carboxylate Group : The ionized carboxylate (-COO⁻) of the glucuronic acid ring is a strong hydrogen bond acceptor and can form ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine.
The critical 1-β-O-acyl linkage :
Electrophilic Carbonyl Carbon : The ester carbonyl carbon is the molecule's reactive center. It is electrophilic and susceptible to nucleophilic attack from amino acid side chains (e.g., lysine, serine, cysteine) on proteins, leading to covalent bond formation (acylation) researchgate.net. This reactivity is the basis for the covalent binding observed in ligand interaction studies.
The following table details the key structural features of this compound and their predicted roles in molecular interactions.
| Structural Feature | Region of Molecule | Potential Role in Interaction | Type of Interaction |
| Phenyl Ring | Enalapril Moiety | Binds to hydrophobic pockets in proteins. | Hydrophobic, van der Waals |
| Proline Ring | Enalapril Moiety | Provides structural rigidity; interacts with nonpolar regions. | Hydrophobic, van der Waals |
| Amide Groups | Enalapril Moiety | Form specific directional bonds with protein backbones or side chains. | Hydrogen Bond Donor/Acceptor |
| Ester Carbonyl Group | Acyl Linkage | Primary site for nucleophilic attack leading to covalent modification. | Covalent Bonding (Acylation) |
| Glucuronic Acid Hydroxyls | Glucuronide Moiety | Interact with polar amino acids and water. | Hydrogen Bond Donor/Acceptor |
| Glucuronic Acid Carboxylate | Glucuronide Moiety | Forms strong ionic interactions with basic amino acid residues. | Ionic Bonding, Hydrogen Bond Acceptor |
Computational modeling studies on related compounds have shown that intramolecular hydrogen bonding can significantly influence molecular conformation and, consequently, binding affinity nih.gov. Similarly, the interplay between the hydrophobic domains of the enalapril portion and the highly polar glucuronide tail likely dictates the molecule's orientation upon approaching a protein surface, positioning the reactive ester for interaction with either catalytic (in esterases) or nucleophilic (in target proteins for adduction) residues.
Ix. Future Research Directions
Elucidating Undiscovered Pathways of Enalapril (B1671234) Acyl Glucuronide Metabolism
The formation of acyl glucuronides is a recognized phase II metabolic pathway for many drugs containing carboxylic acid moieties. researchgate.net This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of compounds, facilitating their excretion. nih.govwikipedia.org For enalapril, this process leads to the formation of enalapril acyl glucuronide. However, the specific UGT isoforms responsible for this biotransformation have not been definitively identified.
Future research should focus on:
Reaction Phenotyping: Comprehensive studies using a panel of recombinant human UGT isoforms are necessary to identify which specific enzymes (e.g., members of the UGT1A and UGT2B families) are primarily responsible for the glucuronidation of enalapril. nih.govnih.gov
Transporter Interplay: The disposition of glucuronide metabolites is not solely dependent on their formation but also on their transport into and out of cells by transporters such as Organic Anion-Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs). nih.govresearchgate.net Research has demonstrated the role of these transporters in the hepatic uptake and biliary excretion of enalapril itself. researchgate.net Future studies should investigate the specific transporters involved in the efflux of this compound from hepatocytes into blood or bile, which is critical for its ultimate elimination.
Alternative Pathways: While glucuronidation is a known pathway, its quantitative importance relative to other potential phase II conjugation reactions for enalapril has not been fully established. Research could explore other potential, minor metabolic pathways that may become more significant in specific patient populations or under conditions of drug-drug interactions that inhibit the primary metabolic routes.
Development of Advanced Analytical Techniques for Isomer-Specific Quantification
A significant challenge in the study of acyl glucuronides is their inherent chemical instability. nih.gov These metabolites are prone to undergo pH-dependent intramolecular rearrangement (acyl migration) and hydrolysis. currentseparations.comresearchgate.net Acyl migration involves the transfer of the enalapril acyl group from the 1-β position to the C-2, C-3, or C-4 positions of the glucuronic acid moiety, resulting in the formation of multiple positional isomers. currentseparations.com These isomers may exhibit different chemical reactivities and biological properties.
The accurate quantification of each isomer is a considerable analytical challenge, primarily due to:
Co-elution: The structural similarity of the isomers makes their chromatographic separation difficult. currentseparations.com
Lack of Standards: Authentic, pure reference standards for each isomer are often not commercially available, complicating their individual quantification. nih.gov
Instability: The tendency of the 1-β-O-acyl glucuronide to degrade or isomerize during sample collection, storage, and analysis can lead to inaccurate measurements of both the metabolite and the parent drug. nih.govresearchgate.net
Future research efforts should be directed toward developing more sophisticated analytical methods:
Advanced Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) coupled with novel stationary phases could enhance the resolution and separation of the different acyl glucuronide isomers.
High-Resolution Mass Spectrometry (HRMS): Tandem mass spectrometry (MS/MS) is the current standard, but isomers often produce similar fragmentation patterns. currentseparations.com HRMS could provide more detailed structural information to help differentiate between isomers.
Ion Mobility Mass Spectrometry (IMMS): This technique separates ions based on their size, shape, and charge, offering a potential avenue to separate and identify isomeric metabolites even when they are not fully resolved chromatographically. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can be a powerful tool for the unambiguous structural identification of isomers, provided that sufficient quantities of the metabolite can be isolated. nih.gov
| Technique | Current Application/Limitation | Future Development Focus |
|---|---|---|
| HPLC-MS/MS | Standard for quantification but requires chromatographic separation of isomers which is often incomplete. currentseparations.com | Pairing with advanced column chemistries (UHPLC) for improved isomer resolution. |
| High-Resolution MS (HRMS) | Limited current application for routine quantification. | Method development for confident identification of isomers based on accurate mass and fragmentation patterns. |
| Ion Mobility MS (IMMS) | Not currently in routine use for this specific metabolite. | Exploration as a tool to separate isomers without complete chromatographic resolution. researchgate.net |
| NMR Spectroscopy | Used for structural confirmation but lacks the sensitivity for typical bioanalysis. nih.gov | Development of cryoprobe technology and microflow NMR to increase sensitivity for metabolite identification. |
Refinement of In Vitro-In Silico Models for Predicting Acyl Glucuronide Behavior
Predictive models are essential tools in drug development for assessing the potential risks associated with reactive metabolites. nih.gov For acyl glucuronides, these models aim to predict chemical reactivity, which has been linked to potential toxicity for some carboxylic acid-containing drugs. nih.govnih.govnih.gov
Current models often rely on:
In vitro systems: Incubations with human liver microsomes or recombinant UGT enzymes are used to generate the acyl glucuronide and study its stability and reactivity in a controlled environment. nih.gov
In silico calculations: Computational models, including Quantitative Structure-Activity Relationship (QSAR) approaches, have been developed to predict the degradation half-life of acyl glucuronides based on various molecular descriptors. nih.govresearchgate.net These models often correlate reactivity with properties like the predicted 13C NMR chemical shift of the carbonyl carbon. nih.govresearchgate.net
However, many existing models are generalized or based on other classes of drugs, such as NSAIDs. nih.gov Future research should aim to refine these models for greater predictive accuracy regarding this compound:
Compound-Specific Modeling: Developing and validating models using data specifically from enalapril and structurally related ACE inhibitors to improve the accuracy of reactivity predictions for this class of compounds.
Kinetic Modeling: Creating detailed kinetic models that can simulate the rates of both acyl migration and hydrolysis for this compound under various physiological conditions. rsc.orgrsc.org
Integration with PBPK Models: Incorporating data on the formation, transport, and reactivity of this compound into Physiologically Based Pharmacokinetic (PBPK) models. This would allow for a more holistic simulation of its in vivo disposition and concentration in various tissues, providing a better context for assessing any potential risks. mdpi.com
| Model Type | Current State | Future Refinement Goal |
|---|---|---|
| In Vitro Stability Assays | Measure half-life in buffers or biological matrices (e.g., plasma). nih.govnih.gov | Standardize assays to improve inter-laboratory reproducibility and establish a clear correlation with in vivo instability. |
| In Silico Reactivity Prediction | Predicts half-life based on structural descriptors, often generalized from other drug classes. nih.govresearchgate.net | Develop specific QSAR models for ACE inhibitors; incorporate quantum mechanical calculations to better model transition states of isomerization. rsc.org |
| Physiologically Based Pharmacokinetic (PBPK) | Generally focused on the parent drug (enalapril) and active metabolite (enalaprilat). | Integrate sub-models for this compound formation, transport, and degradation to predict tissue-specific concentrations. mdpi.com |
Exploration of Novel Enzymatic Deglucuronidation Mechanisms
Deglucuronidation, the cleavage of the glucuronic acid moiety from a metabolite, can reverse the detoxification process and lead to the release of the aglycone (the original drug or its phase I metabolite). This process can influence the pharmacokinetic profile of a drug, potentially leading to enterohepatic recirculation and a prolonged half-life. rsc.org
The primary known mechanism for this is enzymatic hydrolysis catalyzed by β-glucuronidases. rsc.org These enzymes are notably abundant in the gut, produced by the resident microbiota. While this pathway is well-recognized, several aspects warrant deeper investigation:
Microbiota Specificity: The human gut microbiome is complex and varies significantly between individuals. Future research could explore which specific bacterial species or strains produce β-glucuronidases with high activity towards this compound. This could help explain inter-individual variability in enalapril pharmacokinetics.
Endogenous Hydrolases: Beyond the gut microbiota, it is important to investigate the potential role of endogenous human enzymes in deglucuronidation. While β-glucuronidases are present in human tissues, other less-characterized esterases or hydrolases in the liver, kidney, or plasma could also contribute to the cleavage of the ester-linked this compound. Identifying such pathways would represent the discovery of novel mechanisms for its metabolic processing.
Isomer-Specific Hydrolysis: Research is needed to determine if β-glucuronidases and other potential hydrolases exhibit selectivity for the 1-β-O-acyl isomer versus the rearranged positional isomers. The 1-O-β-acyl glucuronide is a substrate for β-glucuronidase, but the stability of the other isomers to enzymatic hydrolysis is less clear. currentseparations.com Differential rates of hydrolysis could significantly impact the disposition of the various isomeric forms.
By pursuing these research directions, the scientific community can achieve a more complete and nuanced understanding of the metabolic fate and disposition of this compound.
Q & A
Q. What experimental approaches are used to assess the stability and reactivity of enalapril acyl glucuronide in vitro?
Stability assessments typically involve:
- Acyl migration analysis : Quantified via LC-MS to monitor positional isomer formation over time, with degradation half-life (t1/2) as a key metric .
- Reactive intermediate trapping : Glutathione (GSH) adduct formation identifies nucleophilic displacement pathways, while methoxylamine detects glycation intermediates .
- Reaction phenotyping : Recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A3, UGT2B7) are tested to identify enzymes responsible for glucuronide formation .
Q. How do pH and temperature influence the degradation kinetics of acyl glucuronides?
Degradation pathways (transacylation, hydrolysis) are pH-dependent:
- Alkaline conditions accelerate acyl migration, while neutral/acidic conditions favor hydrolysis. Studies use phosphate buffers (pH 4–8) and kinetic models (e.g., GEPASI software) to derive rate constants (kd) .
- Elevated temperatures (e.g., 37°C vs. 25°C) increase reaction rates, requiring controlled incubation protocols to mimic physiological conditions .
Q. What analytical techniques are recommended for quantifying acyl glucuronide-protein adducts?
- Electrophoresis and blotting : SDS-PAGE with immunodetection identifies adducts using anti-aglycone antibodies .
- LC-MS/MS : Direct quantification of adducts in plasma or tissue homogenates, validated with synthetic standards .
- ELISA : Detects antibodies against adducts in serum, linking adduct formation to immune responses .
Advanced Research Questions
Q. How can computational models predict the degradation kinetics and toxicity risk of acyl glucuronides?
- Density Functional Theory (DFT) : Models transition-state geometries to calculate activation energy (ΔE), correlating with in vitro degradation rates. For example, ΔE < 20 kcal/mol predicts fast transacylation .
- Electronic descriptors : Lowest unoccupied molecular orbital (ELUMO) values correlate (r² = 0.90) with degradation rates, while electrophilicity indices are less predictive .
- Structure-activity relationships (SARs) : Substituent effects (e.g., methyl groups on phenylacetic acid) modulate steric hindrance and hydrogen bonding, altering kd by up to 13-fold .
Q. What explains discrepancies in transacylation rates between acyl glucuronides and their glucoside analogs?
- Carboxylate vs. hydroxyl groups : The charged carboxylate in glucuronides stabilizes transition states via intramolecular hydrogen bonds (e.g., C4-OH to carboxylate, bond length ~1.65 Å), accelerating transacylation. Neutral glucosides lack this stabilization, leading to slower rates for fast-reacting compounds .
- Steric effects : Bulky substituents (e.g., dimethyl groups) slow glucuronide degradation (t1/2 = 23.3 h) more than glucosides (t1/2 = 16 h) due to hindered nucleophilic attack .
Q. How can researchers reconcile contradictory data on acyl glucuronide toxicity in vivo?
- Exposure thresholds : Toxicity correlates with systemic exposure (AUC) of reactive glucuronides. Compounds with high hepatic clearance (e.g., t1/2 < 1 h) may avoid adduct accumulation .
- Adduct reversibility : Covalent binding to albumin or tubulin is often transient, but prolonged exposure (e.g., chronic dosing) increases immunogenicity risk .
- Species differences : Rodent UGT isoforms and transport proteins (e.g., OATP1B1) exhibit divergent activity vs. humans, limiting translational predictability .
Methodological Guidance
Q. What protocols ensure reliable pharmacokinetic data for acyl glucuronides in preclinical studies?
- Sample handling : Immediate acidification (pH 3–4) and storage at -80°C prevent ex vivo degradation .
- Stability assays : Incubate glucuronides in plasma/buffer at 37°C, monitoring degradation via LC-MS to derive in vitro-in vivo extrapolation (IVIVE) parameters .
- Bile cannulation : Direct collection of hepatobiliary excreted glucuronides minimizes hydrolysis in the gastrointestinal tract .
Q. How do UGT isoforms influence this compound formation and variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
